The Pervasive Presence of Harman: A Technical Guide to Its Natural Sources and Distribution
The Pervasive Presence of Harman: A Technical Guide to Its Natural Sources and Distribution
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and distribution of Harman, a significant β-carboline alkaloid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the botanical and dietary origins of this compound, quantitative data on its prevalence, and detailed experimental protocols for its study.
Harman (1-methyl-9H-β-carboline) and its derivatives are of considerable interest to the scientific community due to their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition, potential neuroprotective effects, and antitumor properties.[1][2] A thorough understanding of its natural origins is crucial for harnessing its therapeutic potential.
Principal Natural Sources of Harman Alkaloids
Harman is widely distributed in the plant kingdom and has also been identified in various processed foods and beverages. The primary botanical sources include:
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Peganum harmala (Syrian Rue): The seeds of Peganum harmala are a rich source of β-carboline alkaloids, with Harman being a prominent constituent alongside harmine (B1663883) and harmaline (B1672942).[1][3][4] The total alkaloid content in the seeds can range from 2% to as high as 7% by weight.[5][6]
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Passiflora Species (Passionflower): Numerous species within the Passiflora genus have been found to contain Harman and related alkaloids.[7] These include medicinally significant species such as Passiflora incarnata (maypop) and Passiflora edulis (passion fruit), as well as Passiflora caerulea (blue passion flower).[7][8][9] The alkaloids are typically more concentrated in the leaves and roots than in the flowers and fruit.[7]
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Banisteriopsis caapi: This South American vine is a primary ingredient in the psychoactive beverage ayahuasca.[1][5] It contains a significant amount of harmala alkaloids, including harmine, harmaline, and tetrahydroharmine, with Harman also being present.[5][10]
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Tribulus terrestris: This plant, also known as puncture vine, contains the β-carboline alkaloids Harman (harmane) and norharman (norharmane).[11] The alkaloid content in the dried foliage is approximately 44 mg/kg.[11]
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Other Botanical Sources: Harman has also been detected in tobacco (Nicotiana tabacum), lemon balm (Melissa officinalis), and Zygophyllum fabago.[10][12]
Distribution of Harman Alkaloids within Natural Sources
The concentration of Harman and related alkaloids can vary significantly between different parts of the same plant. In Peganum harmala, the highest concentrations are found in the seeds and roots, with lower levels in the stems and leaves, and a near absence in the flowers.[6][13][14] Specifically, harmine is abundant in both seeds (2.02%) and roots (0.69%), while harmaline is primarily found in the seeds (2.87%).[13]
In Passiflora species, the leaves and roots are generally reported to contain higher concentrations of harmala alkaloids compared to the flowers and fruit.[7] However, the presence and quantity of these alkaloids in certain Passiflora species, particularly P. incarnata, have been a subject of debate in the scientific literature, with some studies reporting very low or undetectable levels.[8][15]
Quantitative Data on Harman Alkaloid Concentrations
The following table summarizes the quantitative data for Harman and related alkaloids in various natural sources. It is important to note that concentrations can vary based on factors such as geographical location, climate, and the specific analytical methods used.
| Natural Source | Plant Part | Harman (Harmane) Concentration | Other Alkaloids and Notes |
| Peganum harmala | Seeds | 0.16% | Harmine (1.84% - 2.02%), Harmaline (0.25% - 2.87%), Harmalol (3.90%). Total alkaloids 2-7% of seed weight.[6][13][14] |
| Roots | - | Harmine (0.69%).[13] | |
| Stems | - | Low amounts of harmine (0.017%).[13] | |
| Leaves | - | Very low amounts of harmaline (0.0006%) and harmine (0.0008%).[13] | |
| Passiflora incarnata | Plant Extract | 0.00935 mg/g (average) | Harmol also detected. Levels can be very low and are sometimes debated.[15][16] |
| Passiflora caerulea | Plant Extract | 0.098 mg/g (average) | [16] |
| Passiflora laurifolia | - | - | Highest total alkaloid content among 91 tested Passiflora species (6.35 ppm).[8] |
| Banisteriopsis caapi | - | - | Harmine (0.31-8.43%), Harmaline (0.03-0.83%), Tetrahydroharmine (0.05-2.94%).[5] |
| Tribulus terrestris | Dried Foliage | 44 mg/kg (total for Harman and Norharman) | [11] |
| Coffee (brewed) | Beverage | 29-207 µg/L | [17] |
| Soy Sauce | Condiment | 4-252 µg/L | [17] |
| Cooked Meat/Fish | Food | 57-160 ng/g | Levels increase with cooking temperature and duration.[17][18] |
| Toasted Bread | Food | 42-160 ng/g | [17] |
Experimental Protocols
Extraction and Isolation of Harman Alkaloids from Peganum harmala Seeds
This protocol is based on a standard acid-base extraction method.[3][19]
a. Defatting:
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Grind 30 g of Peganum harmala seeds into a fine powder.
-
In a conical flask, add 65 ml of hexane (B92381) to the seed powder and stir for 30 minutes to remove lipids.
-
Filter the mixture and discard the hexane. The defatted seed residue is retained.[19]
b. Acidic Extraction:
-
To the defatted seed residue, add 120 ml of a solution containing 5% HCl and 60% methanol (B129727).[19]
-
Heat the mixture on a hot plate at 50°C for 30 minutes with stirring.[19]
-
Centrifuge the extract and collect the supernatant.[19]
-
Evaporate the methanol from the supernatant by gentle heating.[19]
c. Basification and Precipitation:
-
Alkalinize the remaining aqueous extract by dropwise addition of a 25% NaOH solution until the solution is basic. This will cause the total harmala alkaloids to precipitate.[3][19]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with distilled water to remove excess salts and dry the crude alkaloid extract.[3]
d. Selective Precipitation for Harman (optional):
-
Redissolve the crude alkaloid extract in a dilute acidic solution.
-
Slowly add a saturated solution of sodium bicarbonate. Harmine will start to precipitate at a lower pH than harmaline.
-
Filter to collect the harmine-rich precipitate.
-
The collected precipitate can be further purified by recrystallization from methanol.[3]
Quantification of Harman Alkaloids by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of Harman and related alkaloids in plant extracts.[20][21]
a. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient solvent system of methanol, water, and acetic acid is often employed.
-
Detection: UV detection at 330 nm or fluorescence detection (excitation at 254 nm, emission at 414 nm).[20][22]
-
Quantification: Based on a calibration curve generated from certified reference standards of the target alkaloids. The lower limit of quantification is typically around 0.5 µg/mL.[20]
b. Sample Preparation:
-
Prepare extracts of the plant material as described in the extraction protocol.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Biosynthesis of Harman Alkaloids
The biosynthesis of Harman alkaloids originates from the amino acid L-tryptophan. The key initial step is the decarboxylation of L-tryptophan to tryptamine, followed by a Pictet-Spengler condensation with an aldehyde or keto acid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peganum harmala - Wikipedia [en.wikipedia.org]
- 5. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Passiflora - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. acs.org [acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Tribulus terrestris - Wikipedia [en.wikipedia.org]
- 12. Harmine - Wikipedia [en.wikipedia.org]
- 13. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajuronline.org [ajuronline.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
